molecular formula C22H17ClN3P B11081303 3-Chloro-6-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridazine

3-Chloro-6-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridazine

Cat. No.: B11081303
M. Wt: 389.8 g/mol
InChI Key: JXNRNNVMMAMISD-UHFFFAOYSA-N
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Description

N-(6-CHLOROPYRIDAZIN-3-YL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is a chemical compound that belongs to the class of phosphanimines This compound is characterized by the presence of a chloropyridazinyl group attached to a triphenylphosphanimine moiety

Preparation Methods

The synthesis of N-(6-CHLOROPYRIDAZIN-3-YL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE typically involves the reaction of 6-chloropyridazin-3-amine with triphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

N-(6-CHLOROPYRIDAZIN-3-YL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridazinyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-CHLOROPYRIDAZIN-3-YL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(6-CHLOROPYRIDAZIN-3-YL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(6-CHLOROPYRIDAZIN-3-YL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE can be compared with other similar compounds, such as:

    N-(6-Chloropyridazin-3-yl)pivalamide: This compound has a similar chloropyridazinyl group but differs in the attached moiety.

    6-Chloropyridazin-3-yl derivatives: These compounds share the chlor

Properties

Molecular Formula

C22H17ClN3P

Molecular Weight

389.8 g/mol

IUPAC Name

(6-chloropyridazin-3-yl)imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C22H17ClN3P/c23-21-16-17-22(25-24-21)26-27(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

InChI Key

JXNRNNVMMAMISD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NN=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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